4-Bromo-7-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their wide range of biological activities and are crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylindoline typically involves the bromination of 7-methyl-indoline. One common method is the reaction of 7-methyl-indoline with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as tributyltin hydride (Bu3SnH) are employed.
Major Products:
Substitution: Products include various substituted indolines depending on the nucleophile used.
Oxidation: Products include indole derivatives.
Reduction: Products include de-brominated indolines or modified indoline rings.
Scientific Research Applications
4-Bromo-7-methylindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indoles.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methylindoline involves its interaction with various molecular targets. The bromine atom and the indoline ring can participate in different types of chemical interactions, including hydrogen bonding and π-π stacking. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
4-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.
7-Methylindole:
4-Chloro-7-methyl-indoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-7-methylindoline is unique due to the presence of both bromine and a methyl group, which can enhance its chemical reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
4-bromo-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
InChI Key |
BPSAXYWIOCKHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.